Cas no 1349140-83-5 (2H-Imidazol-2-one, 1-(5-bromo-2-pyridinyl)-1,3-dihydro-)
2H-Imidazol-2-one, 1-(5-bromo-2-pyridinyl)-1,3-dihydro- Chemical and Physical Properties
Names and Identifiers
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- 2H-Imidazol-2-one, 1-(5-bromo-2-pyridinyl)-1,3-dihydro-
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- Inchi: 1S/C8H6BrN3O/c9-6-1-2-7(11-5-6)12-4-3-10-8(12)13/h1-5H,(H,10,13)
- InChI Key: XJEJLZQJTWXQAB-UHFFFAOYSA-N
- SMILES: C1(=O)N(C2=NC=C(Br)C=C2)C=CN1
Experimental Properties
- Density: 1.724±0.06 g/cm3(Predicted)
- pka: 10.52±0.70(Predicted)
2H-Imidazol-2-one, 1-(5-bromo-2-pyridinyl)-1,3-dihydro- Pricemore >>
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| Enamine | EN300-6300817-0.5g |
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| Enamine | EN300-6300817-2.5g |
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| Aaron | AR028O9G-50mg |
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2H-Imidazol-2-one, 1-(5-bromo-2-pyridinyl)-1,3-dihydro- Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2H-Imidazol-2-one, 1-(5-bromo-2-pyridinyl)-1,3-dihydro-
Comprehensive Overview of 2H-Imidazol-2-one, 1-(5-bromo-2-pyridinyl)-1,3-dihydro- (CAS No. 1349140-83-5)
The compound 2H-Imidazol-2-one, 1-(5-bromo-2-pyridinyl)-1,3-dihydro- (CAS No. 1349140-83-5) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring an imidazol-2-one core coupled with a 5-bromo-2-pyridinyl substituent, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate enzyme activity and interact with biological targets.
In recent years, the demand for imidazole derivatives has surged due to their versatility in medicinal chemistry. The presence of a bromine atom in the pyridine ring of this compound enhances its reactivity, enabling further functionalization for the development of novel therapeutics. This aligns with the growing trend of structure-activity relationship (SAR) studies, where small modifications to molecular frameworks can lead to significant improvements in efficacy and selectivity.
One of the most frequently searched topics related to CAS No. 1349140-83-5 is its role in kinase inhibition. Kinases are critical targets in cancer therapy, and researchers are exploring how imidazol-2-one derivatives can be optimized to inhibit specific kinase pathways. Additionally, the compound's potential in central nervous system (CNS) drug development has sparked interest, as its scaffold resembles those of known neuromodulators.
From a synthetic chemistry perspective, 2H-Imidazol-2-one, 1-(5-bromo-2-pyridinyl)-1,3-dihydro- offers a robust platform for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecules, and the bromine substituent serves as an excellent leaving group. This adaptability makes the compound a favorite among chemists working on high-throughput screening libraries.
Environmental and green chemistry considerations are also driving innovation in the use of this compound. Researchers are investigating solvent-free and catalytic methods to incorporate imidazol-2-one motifs into larger frameworks, reducing waste and improving sustainability. This aligns with the broader industry shift toward eco-friendly synthesis practices.
In summary, 2H-Imidazol-2-one, 1-(5-bromo-2-pyridinyl)-1,3-dihydro- (CAS No. 1349140-83-5) is a multifaceted compound with promising applications in drug discovery, agrochemicals, and materials science. Its structural features and reactivity profile make it a valuable asset for researchers aiming to address unmet medical needs and advance sustainable chemistry.
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